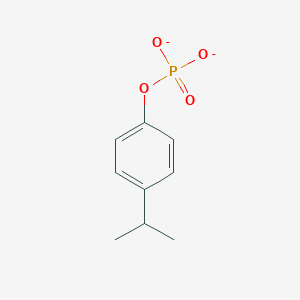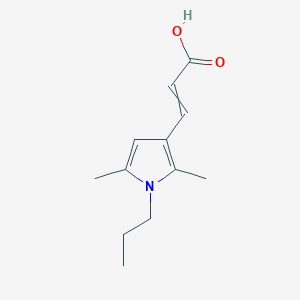
4-(Propan-2-yl)phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propan-2-yl)phenyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group attached to a phenyl ring, which is further substituted with a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)phenyl phosphate typically involves the phosphorylation of 4-(Propan-2-yl)phenol. One common method is the reaction of 4-(Propan-2-yl)phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Propan-2-yl)phenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of 4-(Propan-2-yl)phenol and phosphoric acid.
Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide solutions.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation/Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used.
Major Products Formed
Hydrolysis: 4-(Propan-2-yl)phenol and phosphoric acid.
Substitution: Various substituted phenyl phosphates, depending on the substituent introduced.
Oxidation/Reduction: Oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
4-(Propan-2-yl)phenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphates.
Biology: Studied for its potential role in biochemical pathways involving phosphorylation and dephosphorylation.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug that can release active compounds upon hydrolysis.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Propan-2-yl)phenyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes such as phosphatases, which catalyze the hydrolysis of the phosphate ester bond. This reaction releases 4-(Propan-2-yl)phenol and inorganic phosphate, which can participate in further biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-isopropylphenyl) phosphate: An ester of isopropyl alcohol and phenyl phosphate, used as a substrate for enzymes and as a reagent in organic synthesis.
Tetraphenyl (propane-2,2-diylbis(4,1-phenylene)) bis(phosphate): A related compound with multiple phenyl phosphate groups, used in various industrial applications.
Uniqueness
4-(Propan-2-yl)phenyl phosphate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C9H11O4P-2 |
|---|---|
Poids moléculaire |
214.15 g/mol |
Nom IUPAC |
(4-propan-2-ylphenyl) phosphate |
InChI |
InChI=1S/C9H13O4P/c1-7(2)8-3-5-9(6-4-8)13-14(10,11)12/h3-7H,1-2H3,(H2,10,11,12)/p-2 |
Clé InChI |
JMEROBIHUFJHHG-UHFFFAOYSA-L |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OP(=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B11725507.png)
![3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725514.png)
![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
![3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11725528.png)
![2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)


![4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol](/img/structure/B11725580.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)

![Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate](/img/structure/B11725589.png)
![4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B11725592.png)

![1-Benzyl-3-[2-(furan-2-yl)ethenyl]urea](/img/structure/B11725606.png)
